N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-2-3-12(18-10-11)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEPGQMTIYRORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Morpholine Ring: The morpholine ring can be attached to the pyridine ring through nucleophilic substitution reactions, using reagents like morpholine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. It is often utilized as a reagent in various chemical reactions, facilitating the formation of new compounds with desirable properties.
Reactivity and Functionalization
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo several types of chemical reactions:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
- Reduction : Reduction reactions employing lithium aluminum hydride or sodium borohydride are also feasible, allowing for the transformation of functional groups.
- Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Biological Applications
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities. Its interactions with biological targets are under investigation for potential therapeutic applications, including:
- Anticancer Activity : Studies have suggested that compounds with similar trifluoromethyl groups can influence cellular processes related to cancer progression.
- Antimicrobial Properties : The compound's structural characteristics may allow it to interact with microbial targets, leading to antimicrobial effects .
Medicinal Chemistry
Drug Discovery and Development
The compound is being explored in drug discovery as it may interact selectively with specific enzymes or receptors, potentially leading to the development of novel therapeutics. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug candidates .
Industrial Applications
Material Science and Catalysis
In industrial settings, this compound is utilized in the development of new materials. Its unique properties make it suitable for use as a catalyst in various chemical processes, enhancing reaction efficiencies and product yields.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(Piperidin-1-yl)-5-(Trifluoromethyl)Pyridin-2-Amine
- Structure: Replaces the morpholinopropyl group with a piperidin-1-yl ring.
- Molecular Weight : 245.24 g/mol (vs. ~305 g/mol estimated for the target compound).
- Key Differences: Polarity: Piperidine is less polar than morpholine due to the absence of an oxygen atom, reducing water solubility.
3-Chloro-N-Methyl-5-(Trifluoromethyl)Pyridin-2-Amine
- Structure : Chlorine at pyridine 3-position and methylamine at 2-position.
- Steric Effects: Smaller methyl group reduces steric hindrance compared to morpholinopropyl.
- Applications : Chlorinated pyridines are often intermediates in agrochemicals (e.g., fungicides).
3-Chloro-N-[3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)Phenyl]-5-(Trifluoromethyl)Pyridin-2-Amine
- Structure : Dual trifluoromethyl groups, nitro substituents, and a polychlorinated aromatic system.
- Key Differences :
- Lipophilicity : Nitro and chloro groups significantly increase logP, reducing aqueous solubility.
- Toxicity : Nitro groups are associated with higher ecotoxicity (e.g., fluoroimide analogs act as fungicides but pose environmental risks).
- Applications : Used in agrochemicals (e.g., fluoroimide derivatives).
3-Iodo-5-(Trifluoromethyl)Pyridin-2-Amine
- Structure : Iodo substituent at pyridine 3-position.
- Key Differences: Reactivity: Iodo groups enable Suzuki-Miyaura cross-coupling reactions, offering synthetic versatility absent in the target compound. Molecular Weight: Higher due to iodine (vs.
Thiadiazole-Linked Analogs ( Compounds)
Examples include 3-(5-Isopropoxy-4-(trifluoromethyl)pyridin-2-yl)-N-(3-isopropyl-pyridin-2-yl)-1,2,4-thiadiazol-5-amine :
- Structure : Pyridine fused to a thiadiazole ring with isopropoxy and isopropyl groups.
- Bioactivity: Demonstrated macrofilaricidal activity (anti-parasitic), with purity up to 99% and yields ≤71%.
Biological Activity
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS Number: 1094686-81-3) is a compound that has attracted considerable interest due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a trifluoromethyl group at the 5-position and a morpholine moiety at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its binding affinity to biological targets .
This compound is believed to interact with various biological targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to diverse biological effects. The specific mechanism of action is context-dependent, varying with the biological system being studied .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives have shown efficacy against various pathogens, suggesting that this compound may also possess similar properties .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on derivatives of pyridine compounds indicate that they can exhibit varying levels of cytotoxicity against different cell lines. For example, in vitro studies have shown that certain pyridine derivatives have IC50 values indicating moderate cytotoxic effects on cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | Various | >1000 |
This table illustrates the cytotoxicity profile of synthesized compounds related to this compound, indicating their potential as therapeutic agents with acceptable safety margins .
Antimalarial Activity
A study focused on trisubstituted pyrimidines highlighted the potential for similar structures to exhibit antimalarial properties. Although specific data for this compound is limited, the structural similarities suggest it may be investigated further in this context .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimalarial Screening : A series of pyrimidine derivatives were optimized for activity against Plasmodium falciparum, demonstrating significant reductions in parasitemia in vivo models. This suggests that similar structural motifs could be effective against malaria .
- Cytotoxicity Analysis : Research has shown that modifications in the chemical structure significantly affect cytotoxicity against various cell lines. The introduction of electron-withdrawing groups like trifluoromethyl enhances activity against cancer cells while maintaining a favorable safety profile .
- In Silico Studies : Molecular docking studies have been utilized to predict the binding affinity of this compound to target proteins involved in disease pathways, providing insights into its potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine?
- Methodological Answer : A plausible route involves coupling a pyridin-2-amine core with a trifluoromethyl group and a morpholinopropyl side chain. For example:
Trifluoromethyl introduction : Electrophilic substitution or cross-coupling (e.g., Kumada or Suzuki coupling) using 5-bromo-2-aminopyridine intermediates .
Morpholinopropyl attachment : Nucleophilic substitution or reductive amination between 3-morpholinopropylamine and a halogenated pyridine intermediate (e.g., 2-chloro-5-(trifluoromethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) .
Characterization via LC-MS and H/C NMR is critical to confirm regioselectivity and purity .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents like DMSO (≥20 mg/mL, as seen in similar trifluoromethylpyridines) for stock solutions . For aqueous buffers, add co-solvents (e.g., 10% PEG-400) or surfactants (e.g., Tween-80) to enhance dispersion.
- Stability : Store lyophilized powder at -20°C. Avoid prolonged exposure to light or moisture, as trifluoromethyl groups may hydrolyze under acidic/basic conditions . Pre-screen stability via HPLC over 24–72 hours in assay buffers.
Q. What spectroscopic techniques are suitable for structural confirmation?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~348.3 g/mol for C₁₃H₁₇F₃N₄O) .
- NMR : Key signals include:
- H: δ 8.2–8.4 ppm (pyridine H-6), δ 3.4–3.7 ppm (morpholine O-CH₂), δ 2.3–2.6 ppm (morpholinopropyl N-CH₂) .
- F NMR: Single peak near δ -60 ppm for CF₃ .
- X-ray crystallography : Resolve π-stacking interactions between pyridine and morpholine moieties, as demonstrated in trifluoromethylpyridine analogs .
Advanced Research Questions
Q. How does the morpholinopropyl group influence target binding in kinase inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibitory potency (IC₅₀) against kinases (e.g., CSF1R, FLT3) with/without the morpholinopropyl group. For example:
- Replace morpholine with piperidine or pyrrolidine to assess hydrogen-bonding and steric effects .
- Molecular Dynamics (MD) : Simulate interactions between the morpholinopropyl group and hydrophobic kinase pockets (e.g., Pexidartinib’s binding to CSF1R) .
- Data Interpretation : Reduced activity in piperidine analogs suggests morpholine’s oxygen enhances solubility and target engagement .
Q. What strategies resolve contradictory data in metabolic stability studies?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor. If conflicting half-life (t₁/₂) data arise:
CYP450 inhibition screening : Identify metabolizing enzymes (e.g., CYP3A4) via isoform-specific inhibitors .
Metabolite ID : Use LC-MS/MS to detect oxidative metabolites (e.g., morpholine N-oxidation or pyridine hydroxylation) .
Q. How to design in vivo efficacy models for neuroinflammatory applications?
- Methodological Answer :
- Model selection : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or LPS-induced neuroinflammation.
- Dosing : Administer compound orally (10–30 mg/kg) based on Pexidartinib’s pharmacokinetics . Monitor brain penetration via CSF/plasma ratio (target >0.3).
- Biomarkers : Quantify pro-inflammatory cytokines (IL-6, TNF-α) and microglial activation (Iba1 staining) .
- Contradictions : If efficacy varies between models, assess blood-brain barrier permeability via in situ perfusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
